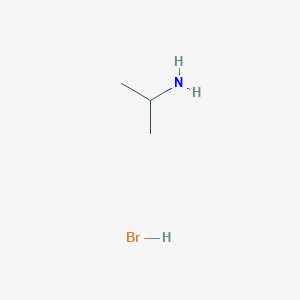

Isopropylamine hydrobromide

概要

説明

It is also known as Isopropylammonium Bromide .

Synthesis Analysis

A study titled “Design, synthesis, antibacterial evaluation of isopropylamine linked with different substituted phenol and piperazine novel derivatives” discusses the synthesis of a series of novel derivatives containing the isopropanolamine moiety . Another study titled “Isopropylamine as Amine Donor in Transaminase‐Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering” discusses the use of isopropylamine as an amine donor in transaminase catalysed reactions .

Chemical Reactions Analysis

Isopropylamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base .

Physical and Chemical Properties Analysis

Isopropylamine Hydrobromide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from moisture . Isopropylamine, a related compound, is a hygroscopic colorless liquid with an ammonia-like odor .

科学的研究の応用

CO2 Capture

Isopropylamine hydrobromide contributes to the development of task-specific ionic liquids for CO2 capture. A study demonstrated the synthesis of a new room temperature ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, capable of reversibly sequestering CO2 as a carbamate salt. This ionic liquid showcases comparable efficiency to commercial amine sequestering agents while being nonvolatile and water-independent, marking a significant advancement in CO2 capture technology (Bates et al., 2002).

Drug Release Behavior in Hydrogels

Research into N-isopropylacrylamide/itaconic acid copolymeric hydrogels, prepared via gamma-ray irradiation, has shed light on their swelling equilibria and drug release behaviors. These hydrogels demonstrated enhanced lidocaine adsorption capacity, influenced by itaconic acid concentration within the gel structure. The release behavior was significantly affected by the hydrogel's pH and temperature conditions, offering insights into controlled drug delivery systems (Taşdelen et al., 2004).

Asymmetric Synthesis of Unnatural Amino Acids

This compound plays a crucial role as an ideal amino donor in the ω-transaminase-catalyzed asymmetric synthesis of unnatural amino acids. Its advantages include cost-effectiveness and the high volatility of the ketone byproduct, making it a valuable component in the synthesis process (Park et al., 2013).

Enhancement of Response Rates in Thermosensitive Hydrogels

Studies on Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels, known for their abrupt volume change near critical temperatures, have focused on improving their response kinetics. Various strategies, both physical and chemical, have been employed to achieve faster response rates, crucial for applications like artificial organs and actuators. Identifying key factors for enhancing response kinetics is vital for the practical application of PNIPAAm-based hydrogels (Zhang et al., 2008).

Safety and Hazards

作用機序

Target of Action

Isopropylamine hydrobromide, also known as Isoprenaline, primarily targets the β1 and β2 adrenergic receptors . These receptors are located in the heart, bronchi, skeletal muscle, and alimentary tract . The activation of these receptors leads to various physiological responses.

Mode of Action

This compound acts as a β1-adrenergic receptor agonist , causing the receptor to respond as if exposed to noradrenaline . The receptor activates the adenylate-cyclase, which then produces cAMP that stimulates the heart . As an agonist of the G-protein-coupled receptor, this compound causes a conformational change in the receptor, which in turn catalyzes the dissociation of GDP from the heterotrimeric G-protein-α subunit .

Biochemical Pathways

The α subunit-GTP produces an activation of the adenylate-cyclase . cAMP will activate the protein kinase A (PKA). PKA causes phosphorylation of the sodium and calcium channels in the ‘open’ conformation and potassium channels in the ‘closed’ conformation . The effect on the calcium channels is depolarization of the nodal cells of the heart and of the myocardial cells . The effect on the sodium channels is depolarization of the myocardial cells, and the effect on the potassium channels is limitation of the hyperpolarization in nodal cells and myocardial cells .

Pharmacokinetics

It is known that the compound is rapidly absorbed when administered intravenously . The plasma half-life for this compound is approximately two to five minutes .

Result of Action

The final effect of this compound’s action is an increase in inotropism and chronotropism with higher heart rate and stroke volume . This can lead to various physiological effects, including bronchodilation and positive chronotropic effects .

生化学分析

Biochemical Properties

Isopropylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the γ-glutamylation process, where it interacts with γ-glutamylmeth-ylamide synthetase from Methylorubrum extorquens . This interaction leads to the formation of γ-glutamyl isopropylamide, which is an intermediate in the biosynthesis of l-alaninol, a precursor of the antibiotic levofloxacin and the herbicide metolachlor .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle dysregulation and act as an endocrine-disrupting chemical (EDC) with dose-dependent effects that are cell-specific . These effects highlight the compound’s potential to alter cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . Additionally, its interaction with γ-glutamylmeth-ylamide synthetase leads to the formation of γ-glutamyl isopropylamide, which plays a crucial role in the biosynthesis of important compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert gas conditions and can be stored at room temperature . Its hygroscopic nature requires careful handling to prevent degradation . Long-term exposure to this compound can lead to persistent cellular effects, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that this compound can induce dose-dependent toxicity, affecting various physiological processes and leading to potential health risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as γ-glutamylmeth-ylamide synthetase, leading to the formation of γ-glutamyl isopropylamide . This compound is further metabolized to produce l-alaninol, which is a precursor for the synthesis of antibiotics and herbicides . The involvement of this compound in these pathways highlights its importance in biochemical processes and industrial applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is soluble in water and can be easily transported across cell membranes . The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for its biological activity and effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, influencing cellular processes and metabolic pathways .

特性

IUPAC Name |

propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKNMLSVLOQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-58-7 | |

| Record name | Isopropylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

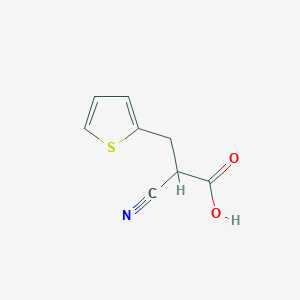

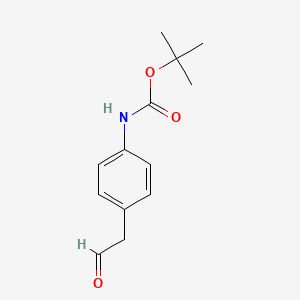

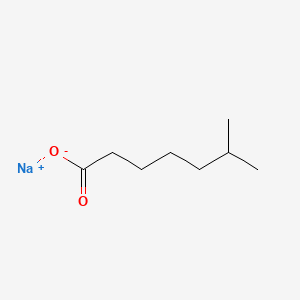

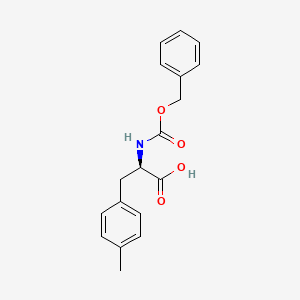

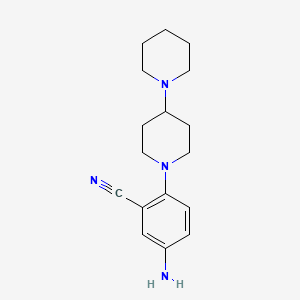

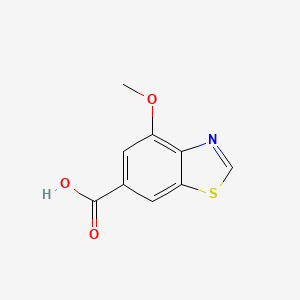

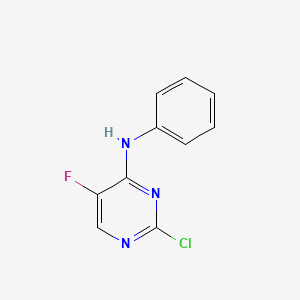

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B1646851.png)

![2,8-Dibromo-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1646859.png)

![2-Chlorobenzo[d]thiazole-5-carboxamide](/img/structure/B1646861.png)

![2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1646864.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)

![Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1646895.png)